Cyanidin 3-O-beta-D-glucoside betaine is a significant compound belonging to the anthocyanin family, primarily recognized for its potent antioxidant properties. This compound is derived from the flavonoid cyanidin, which is widely found in various fruits and vegetables, contributing to their vibrant colors. Cyanidin 3-O-beta-D-glucoside betaine is notable for its stability and bioactivity, making it a subject of interest in nutritional research and pharmacology.
Cyanidin 3-O-beta-D-glucoside betaine is predominantly sourced from berries, red cabbage, and other plant materials rich in anthocyanins. It is synthesized through enzymatic processes or extracted from natural sources, leveraging its presence in foods known for their health benefits, such as blueberries and blackberries.
Cyanidin 3-O-beta-D-glucoside betaine is classified as a glycosylated anthocyanin. Its chemical structure features a sugar moiety attached to the cyanidin backbone, which enhances its solubility and stability compared to other anthocyanins. This classification places it within a broader category of phenolic compounds known for their health-promoting properties.
The synthesis of cyanidin 3-O-beta-D-glucoside betaine can be achieved through several methods:
The purification process typically includes solvent extraction followed by chromatographic techniques. The stability of the synthesized compound can be assessed using HPLC under various conditions to determine its degradation profile and reactivity .
The molecular formula of cyanidin 3-O-beta-D-glucoside betaine is C21H20O11. Its structure consists of a cyanidin core with a beta-D-glucoside moiety attached at the 3-position. The presence of hydroxyl groups contributes to its antioxidant properties and color variability depending on pH levels.
Cyanidin 3-O-beta-D-glucoside betaine participates in various chemical reactions:
The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ABTS assays, which measure the ability of the compound to neutralize free radicals .
Cyanidin 3-O-beta-D-glucoside betaine exerts its biological effects primarily through:
Research indicates that oral administration of cyanidin 3-O-beta-D-glucoside betaine significantly reduces triglyceride levels and improves glucose tolerance in animal models fed high-fat diets .
Relevant analyses include HPLC for purity assessment and spectrophotometric methods for quantifying antioxidant activity .
Cyanidin 3-O-beta-D-glucoside betaine has several applications in scientific research:
Cyanidin 3-O-beta-D-glucoside betaine exists as a quinonoidal anionic species at physiological pH (7.3), arising from selective deprotonation of the 5-hydroxy group on its flavylium core. This distinguishes it from the parent anthocyanin, which typically adopts a cationic flavylium structure under acidic conditions. The compound exhibits dynamic tautomerism across pH gradients:
This pH-responsive behavior underpins its role as a natural chromophore in plant tissues and its stability in biological systems [6] [9].
Table 1: pH-Dependent Species of Cyanidin 3-O-beta-D-glucoside
pH Range | Dominant Species | Chromophore | Structural Feature |
---|---|---|---|
<3 | Flavylium cation | Red | Positively charged oxygen |
4-6 | Carbinol pseudo-base | Colorless | Hydrated open-chain form |
7-8 | Quinonoidal betaine | Blue-violet | Deprotonated 5-OH, resonance-stabilized |
>8 | Phenolate anion | Blue | Deprotonated phenolic groups |
The core structure features a cyanidin aglycone linked to a β-D-glucopyranosyl moiety at the C-3 position via an O-glycosidic bond. Betaine formation occurs through an intramolecular charge delocalization mechanism: deprotonation of the 5-hydroxy group generates a resonance-stabilized system where the negative charge distributes across the chromene ring, countered by the partial positive charge on the oxygen heteroatom [4] [8].
The molecular formula C₂₁H₂₀O₁₁ (molecular weight: 448.38 g/mol) confirms the absence of the proton present in the cationic precursor cyanidin 3-O-β-D-glucoside (C₂₁H₂₁O₁₁⁺) [1] [5]. This deprotonation yields an zwitterionic structure with no net charge at neutral pH, enhancing cellular uptake compared to cationic anthocyanins [4] [7].
Cyanidin 3-O-beta-D-glucoside betaine exhibits high water solubility due to its glucosyl moiety and ionic character. However, its stability is critically influenced by environmental factors:
Comparative studies with acylated derivatives (e.g., cyanidin 3-O-rutinoside-5-O-glucoside betaine, C₃₃H₄₀O₂₀) demonstrate that acylation enhances stability by reducing molecular mobility and creating intramolecular stacking that protects the chromophore [3] [9].
The betaine form exhibits distinctive spectral properties:
Table 2: UV-Vis Spectral Signatures Under Different Conditions
pH | Dominant Form | λₘₐₓ (nm) | Color | Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
---|---|---|---|---|
2.0 | Flavylium cation | 510-520 | Red | ~18,000 |
5.5 | Carbinol pseudo-base | ~330 | Colorless | - |
7.3 | Quinonoidal betaine | 580-595 | Blue-violet | 26,500 |
10.0 | Phenolate anion | 610-620 | Blue | ~22,000 |
These spectral shifts enable real-time monitoring of molecular configuration changes, useful for studying its behavior in biological matrices [9].
The betaine differs fundamentally from its precursor cyanidin 3-O-β-D-glucoside (ChEBI:28426) in three key aspects:
Acylation profoundly modifies betaine properties:
Table 3: Comparative Features of Anthocyanin Derivatives
Property | Non-Betaine Glucoside | Betaine (Non-Acylated) | Acylated Betaine |
---|---|---|---|
Molecular Formula | C₂₁H₂₁O₁₁⁺ | C₂₁H₂₀O₁₁ | C₃₃H₄₀O₂₀ |
Net Charge (pH 7) | +1 | 0 | 0 |
λₘₐₓ (nm) in H₂O (pH 7) | 520 (low intensity) | 590 | 605-620 |
Thermal Stability | Low (t₁/₂ < 30 min, 80°C) | Moderate (t₁/₂ ≈ 1 hr) | High (t₁/₂ > 3 hr) |
Glycosylation Pattern | Monoglucoside | Monoglucoside | Di/tri-glycosides with acyl groups |
This comparative analysis underscores how structural modifications like betaine formation and acylation tune anthocyanin functionality for specific biological and technological applications [3] [9].
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